This compound can be sourced from various chemical suppliers and databases, including Ambeed and PubChem, where it is cataloged with detailed physical and chemical properties. As a thioamide, it falls under the broader category of sulfur-containing organic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 2-(3-Bromophenyl)ethanethioamide typically involves the reaction of 3-bromobenzylamine with thioacetic acid or its derivatives. The general method can be outlined as follows:
The molecular structure of 2-(3-Bromophenyl)ethanethioamide features several key components:
The compound's InChI Key is provided for database searches: InChI=1S/C8H8BrNS/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10)
.
2-(3-Bromophenyl)ethanethioamide can participate in various chemical reactions typical of thioamides:
These reactions typically require controlled conditions regarding temperature, solvent choice, and concentration to optimize yields.
The mechanism of action for 2-(3-Bromophenyl)ethanethioamide primarily involves its interaction with biological targets:
Further studies are needed to elucidate specific pathways and interactions at a molecular level.
The physical and chemical properties of 2-(3-Bromophenyl)ethanethioamide include:
These properties influence its handling and application in laboratory settings.
2-(3-Bromophenyl)ethanethioamide has various applications in scientific research:
CAS No.: 75-09-2
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2